[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid
Description
[4-Bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid is a brominated pyrazole derivative featuring a difluoromethyl group at position 3 and an acetic acid moiety linked to the pyrazole nitrogen. Its molecular formula is C₆H₅BrF₂N₂O₂, with a molecular weight of 269.04 g/mol . This compound is primarily utilized in pharmaceutical and agrochemical research due to the pyrazole scaffold's versatility in modulating biological activity. The bromine atom at position 4 enhances electrophilic reactivity, while the difluoromethyl group contributes to metabolic stability and lipophilicity .
Properties
IUPAC Name |
2-[4-bromo-3-(difluoromethyl)pyrazol-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrF2N2O2/c7-3-1-11(2-4(12)13)10-5(3)6(8)9/h1,6H,2H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OODWCUBXHRIBLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(=O)O)C(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid typically involves the reaction of 4-bromo-3-(difluoromethyl)-1H-pyrazole with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the pyrazole nitrogen attacks the electrophilic carbon of chloroacetic acid, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the difluoromethyl group, leading to the formation of difluoromethyl ketones or carboxylic acids.
Reduction: Reduction reactions can target the bromine substituent, potentially leading to the formation of the corresponding hydrogenated pyrazole derivative.
Substitution: The bromine atom in the compound can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be employed under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Difluoromethyl ketones or carboxylic acids.
Reduction: Hydrogenated pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies and drug development.
Biological Probes: It can be used as a probe to study biological pathways and interactions due to its unique structural features.
Medicine:
Drug Development: The compound’s structural properties make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Diagnostics: It can be used in diagnostic assays to detect the presence of certain biomolecules.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Agriculture: It may be used in the formulation of agrochemicals, such as herbicides or fungicides.
Mechanism of Action
The mechanism by which [4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid exerts its effects depends on its specific application. In enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The difluoromethyl group can enhance binding affinity through hydrophobic interactions, while the bromine atom may participate in halogen bonding with the enzyme’s active site residues.
Comparison with Similar Compounds
Substituent Variations at Position 3: Difluoromethyl vs. Trifluoromethyl
The substitution at position 3 significantly influences electronic and steric properties:
- [4-Bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid (CAS 1006319-26-1) replaces the difluoromethyl group with a trifluoromethyl group.
- Impact : The trifluoromethyl group enhances metabolic resistance and hydrophobic interactions in biological systems but may reduce solubility in polar solvents compared to the difluoromethyl analog .
Substituent Variations at Position 5: Methyl, Cyclopropyl, and Halogen Groups
- [4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid (CAS 299405-26-8) introduces a methyl group at position 5. This increases molecular weight (287.03 g/mol) and slightly improves solubility in chloroform, methanol, and DMSO .
- [4-Bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid (CAS 1001500-11-3) features a cyclopropyl group at position 5, adding steric complexity and ring strain. This modification could enhance binding specificity in enzyme-active sites .
Carboxylic Acid Chain Modifications
- 2-[4-Bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid (CAS 1379811-34-3) extends the carboxylic acid chain to propanoic acid. The longer chain increases lipophilicity (C₇H₇BrF₂N₂O₂) and may improve membrane permeability in biological assays .
Molecular Weight and Solubility
Biological Activity
The compound [4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid is a member of the pyrazole family, which has garnered attention for its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications, including anti-inflammatory, antitumor, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The chemical formula for this compound is . The presence of bromine and difluoromethyl groups in its structure contributes to its unique biological properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds with similar structural motifs have been shown to inhibit key oncogenic pathways. Specifically, pyrazole derivatives exhibit inhibitory activity against BRAF(V600E), a mutation commonly associated with melanoma, and other targets like EGFR and Aurora-A kinase . The introduction of difluoromethyl groups has been linked to enhanced potency in these compounds.
Anti-inflammatory Effects
Pyrazole derivatives, including this compound, have demonstrated significant anti-inflammatory activity. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This action is particularly relevant in conditions like rheumatoid arthritis and other inflammatory disorders .
Antimicrobial Properties
The antimicrobial efficacy of pyrazole derivatives has been well-documented. In vitro studies show that compounds structurally related to this compound exhibit activity against various bacterial strains. For example, some derivatives have been reported to disrupt bacterial cell membranes, leading to cell lysis .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to its unique structural features. The presence of the bromine atom and difluoromethyl group enhances lipophilicity and bioavailability. Research indicates that modifications in the pyrazole ring can significantly influence the pharmacological profile of these compounds .
| Structural Feature | Impact on Activity |
|---|---|
| Bromine Substitution | Enhances lipophilicity |
| Difluoromethyl Group | Increases potency |
| Acetic Acid Moiety | Contributes to solubility |
Case Studies
Several case studies illustrate the therapeutic potential of pyrazole derivatives:
- Antitumor Activity : A study evaluated a series of pyrazole derivatives for their ability to inhibit cancer cell proliferation. Results showed that those with difluoromethyl substitutions had IC50 values significantly lower than those without, indicating enhanced antitumor activity .
- Anti-inflammatory Effects : In a model of induced inflammation, this compound was administered and resulted in a marked decrease in inflammatory markers compared to controls .
- Antimicrobial Efficacy : Another study focused on the antibacterial properties of various pyrazole derivatives, including this compound. It demonstrated effective inhibition against Gram-positive bacteria, supporting its potential use as an antimicrobial agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
